3-(butyrylamino)-N-propylbenzamide
Description
3-(Butyrylamino)-N-propylbenzamide is a benzamide derivative characterized by a butyryl amide substituent at the 3-position of the benzamide ring and an N-propyl group (Figure 1). Benzamide scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(butanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
HLYPYMLMYSPLFQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(butyrylamino)-N-propylbenzamide, highlighting substituent variations, synthesis methods, and physicochemical or biological properties:
Structural and Functional Insights
Substituent Effects on Reactivity: The butyrylamino group introduces a four-carbon chain, increasing lipophilicity compared to shorter-chain analogs (e.g., acetyl or chloroacetyl derivatives). This may enhance membrane permeability but reduce aqueous solubility . Sulfamoyl and bromoacetyl groups (e.g., in –3 and 14) introduce electronegative atoms (S, Br), altering electronic properties. For example, the sulfamoyl derivative exhibits a HOMO-LUMO gap of 5.38 eV, indicative of moderate reactivity .
Synthesis Methods: Ultrasound-assisted synthesis (used for 2-(N-allylsulfamoyl)-N-propylbenzamide) reduces reaction time and improves yield compared to traditional methods . This approach could be adapted for this compound.
Crystal Packing and Interactions: The sulfamoyl derivative forms layered structures via N–H···O and C–H···π interactions, which stabilize the crystal lattice . In contrast, the butyrylamino group’s longer chain may promote van der Waals interactions but reduce directional hydrogen bonding.
Biological Activity: The pyrazolo-pyridine acetyl analog () shows nanomolar inhibition of CREB/p300, suggesting that bulky substituents enhance target engagement. The butyrylamino group’s flexibility might allow similar interactions if optimized .
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